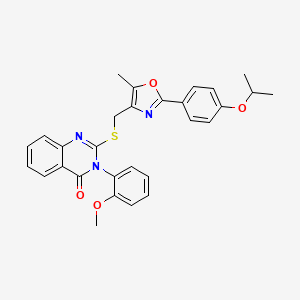

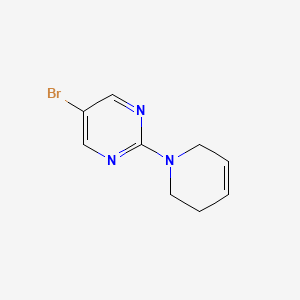

![molecular formula C17H18FN3OS B2566806 6-(4-fluorophenyl)-N-isobutyl-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-99-4](/img/structure/B2566806.png)

6-(4-fluorophenyl)-N-isobutyl-3-methylimidazo[2,1-b]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Immunoregulatory and Anti-inflammatory Applications

- Immunoregulatory Anti-inflammatory Agents : A series of substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, structurally related to the specified compound, were synthesized and evaluated for their potential as immunoregulatory anti-inflammatory agents. These compounds were found to possess a combination of activities that could make them useful for treating conditions like arthritis and contact sensitivity, showing a blend of anti-inflammatory and immunoregulatory properties (Bender et al., 1985).

Antiviral Applications

- Antiviral Agents and Inhibitors of Polynucleotide Biosynthesis : Derivatives including 4-fluoroimidazoles were studied for their inhibitory effects on viral cytopathogenicity across major virus groups, revealing their potential as broad-spectrum antiviral agents due to their ability to inhibit nucleic acid synthesis in infected cells (De Cercq & Luczak, 1975).

Cytotoxic Activity for Cancer Research

- Cytotoxicity against Cancer : Carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related structures have been prepared and evaluated for cytotoxic activity against various cancer cell lines, including murine leukemia and Lewis lung carcinoma, with some derivatives showing significant potency (Deady et al., 2005).

Synthetic Methodologies and Chemical Studies

- Synthesis of Functionalized Imidazo[2,1‐b]thiazoles : Research has been conducted on synthesizing new functionalized imidazo[2,1-b]thiazoles and thiazolo[3,2‐a]pyrimidines, indicating the versatility of this chemical structure in generating a wide range of derivatives for further biological evaluation (Peterlin-Mašič et al., 2000).

Biological Evaluations

- Evaluation of Anti-inflammatory and Antinociceptive Activity : Thiazolo[3,2-a]pyrimidine derivatives, akin to the targeted compound structure, were synthesized and assessed for anti-inflammatory and antinociceptive activities, demonstrating potential therapeutic applications with lower ulcerogenic activity and significant efficacy (Alam et al., 2010).

properties

IUPAC Name |

6-(4-fluorophenyl)-3-methyl-N-(2-methylpropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3OS/c1-10(2)8-19-16(22)15-11(3)21-9-14(20-17(21)23-15)12-4-6-13(18)7-5-12/h4-7,9-10H,8H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTXIXUJSGUOLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B2566725.png)

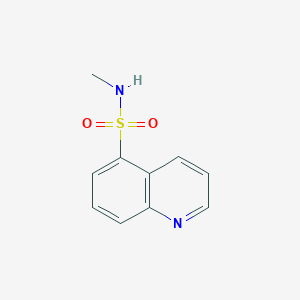

![2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2566731.png)

![2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B2566732.png)

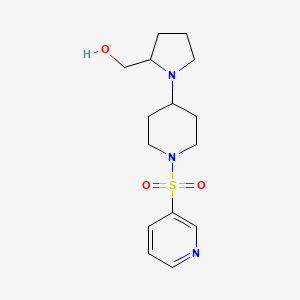

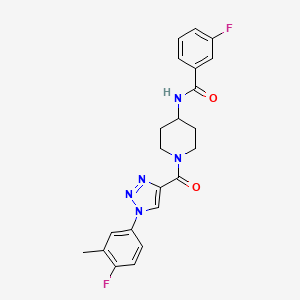

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2566734.png)

![1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene](/img/structure/B2566737.png)

![3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2566738.png)